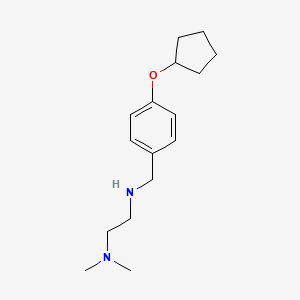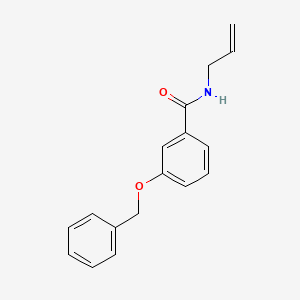
7-氯-1,2,3,4-四氢-吖啶-9-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is an acridine derivative . These derivatives are flat (planar) aromatic heterocyclic compounds having hydrophobic nitrogen .
Molecular Structure Analysis
The molecule contains a total of 32 bonds. There are 20 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis
The molecular formula of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is C14H12ClNO2, and its molecular weight is 261.70 .科学研究应用
Corrosion Inhibition
Acridine derivatives, including 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, have been found to be effective as corrosion inhibitors. They can protect metallic components from corrosion, which is a significant issue affecting human safety and the economy .
Anticancer Agents
Acridine derivatives have been actively researched as potential therapeutic agents for a wide range of disorders, including cancer . The mode of action of acridine is primarily due to DNA intercalation, which impacts biological processes involving DNA and related enzymes .
Treatment of Alzheimer’s Disease
Acridine derivatives have also been explored for their potential in treating Alzheimer’s disease . The development of acridine derivatives with enhanced therapeutic potency and selectivity is a topic of ongoing research .
Antibacterial and Antiprotozoal Agents
Acridine derivatives, such as Acriflavine and Proflavine, have been identified as potent antibacterial and antiprotozoal agents . They are still used as effective disinfectants and antibacterials today .
Detection of Biogenic Amines
7-Chloro-4-Nitrobenzoxadiazole, a derivative of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, has been used for the detection of biogenic amines such as amino acids . This application is particularly useful in the analysis of biological matrices .
Anticonvulsant Agents
Some acridone-based 1,2,4-oxadiazoles, which are derivatives of acridine, have been synthesized as potential anticonvulsant agents . This highlights the versatility of acridine derivatives in medicinal chemistry .
安全和危害
In case of exposure, it is recommended to move out of the dangerous area. If inhaled, remove the victim to fresh air. In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .
作用机制
Target of Action
The primary target of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is DNA . This compound acts as a DNA intercalator , inserting itself between the base pairs of the DNA double helix . This interaction with DNA can disrupt normal cellular processes and lead to various biological effects.
Mode of Action
As a DNA intercalator, 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid inserts itself into the DNA structure, causing the DNA helix to unwind . This unwinding can interfere with critical cellular processes such as DNA replication and transcription, leading to cell death or altered cell function .
Biochemical Pathways
For example, the disruption of DNA replication can lead to cell cycle arrest, while the disruption of transcription can alter protein synthesis .
Pharmacokinetics
Like other dna intercalators, it is likely to have good cellular permeability due to its planar structure, which allows it to easily pass through cell membranes and reach its target
Result of Action
The primary result of the action of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is the disruption of DNA structure and function. This can lead to cell death or altered cell function, depending on the specific cellular context . In some cases, this can have therapeutic effects, such as in the treatment of cancer or bacterial infections .
Action Environment
The action of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the compound’s ability to intercalate into DNA . Additionally, the presence of other molecules in the cell, such as proteins or other DNA-binding molecules, can also influence its action
属性
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVBPPIOLNNDNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)





![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)